molecular formula C8H5BrClN3O2 B15359936 Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate

Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate

Cat. No.: B15359936
M. Wt: 290.50 g/mol
InChI Key: VWUWTMWBPSLGRD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with bromine (position 2), chlorine (position 7), and a methyl carboxylate group (position 5). This scaffold is notable for its versatility in medicinal chemistry, as substitutions at these positions can modulate electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

methyl 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-6(10)13-7(11-4)3-5(9)12-13/h2-3H,1H3

InChI Key

VWUWTMWBPSLGRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=NN2C(=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Molecular Profile

Property Value
Molecular FormulaC₈H₅BrClN₃O₂
Molecular Weight290.5 g/mol
CAS Number2035422-57-0
Key SubstituentsBr (C2), Cl (C7), COOCH₃ (C5)

Nucleophilic Aromatic Substitution (SNAr)

The bromine (C2) and chlorine (C7) substituents undergo SNAr reactions due to electron-withdrawing effects from the pyrimidine ring.

Reaction at C7 (Chlorine)

  • Example : Reaction with morpholine in the presence of K₂CO₃ yields 7-morpholino derivatives.

    • Conditions : Room temperature, DMF, 12–24 hours.

    • Yield : ≥90% .

  • Mechanistic Insight : The C7 position is more electrophilic than C2 due to steric and electronic effects, enabling selective substitution .

Reaction at C2 (Bromine)

  • Example : Substitution with amines (e.g., piperazine) under Pd catalysis.

    • Conditions : Pd(PPh₃)₄, 80°C, DMF, 8 hours.

    • Yield : 65–78%.

Cross-Coupling Reactions

The bromine at C2 participates in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Example : Reaction with phenylboronic acid forms biaryl derivatives.

    • Conditions : Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O (3:1), 90°C, 12 hours.

    • Yield : 72%.

Buchwald-Hartwig Amination

  • Example : Coupling with secondary amines (e.g., pyrrolidine).

    • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 24 hours.

    • Yield : 58%.

Ester Hydrolysis and Derivatization

The methyl ester at C5 is susceptible to hydrolysis, enabling further functionalization:

Hydrolysis to Carboxylic Acid

  • Example : Treatment with LiOH in THF/H₂O.

    • Conditions : 0°C to room temperature, 4 hours.

    • Yield : 85%.

Amide Formation

  • Example : Condensation with benzylamine using HATU.

    • Conditions : DIPEA, DMF, 12 hours.

    • Yield : 76%.

Iodination at C3

  • Example : Oxidative iodination using NaI/K₂S₂O₈.

    • Conditions : H₂O, 80°C, 6 hours.

    • Yield : 89% (regioselective at C3) .

  • Significance : Enhances π-stacking interactions in biological targets .

Radical Reactions

The bromine atom participates in radical-mediated transformations:

Ullmann-Type Coupling

  • Example : Homocoupling using CuI/L-proline.

    • Conditions : DMSO, 110°C, 24 hours.

    • Yield : 52%.

Stability and Reactivity Trends

Factor Effect on Reactivity
Electron-withdrawing groupsEnhances SNAr at C2/C7
Steric hindrance at C5Limits nucleophilic attack
Solvent polarityHigher yields in polar aprotic solvents (e.g., DMF)

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They may serve as lead compounds for the development of new drugs targeting diseases such as cancer and neurodegenerative disorders.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Key Functional Groups Biological/Pharmacological Relevance
Methyl 2-bromo-7-chloro-pyrazolo[1,5-a]pyrimidine-5-carboxylate 2-Br, 7-Cl, 5-COOCH₃ Bromo (leaving group), ester Potential reactivity in nucleophilic substitution; ester enhances solubility
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine 7-Cl, 5-CH₃, 2-C₆H₅ Methyl, phenyl COX-2 inhibition, HMG-CoA reductase inhibition
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine 5-pyrrolidinyl, 3-pyrazolyl Fluorophenyl, pyrazole TRK kinase inhibition (anticancer applications)
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine 7-Cl, 5-CH₃ Methyl Intermediate for further derivatization

Key Observations:

  • Bromine vs. Phenyl at Position 2 : The bromine substituent in the target compound may enhance reactivity in cross-coupling reactions compared to the phenyl group in 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, which contributes to steric bulk and aromatic interactions .
  • Ester (COOCH₃) vs.
  • Chlorine at Position 7 : A common feature in many analogs, chlorine likely stabilizes the electron-deficient pyrimidine ring, enhancing binding to enzymatic targets such as HMG-CoA reductase .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The methyl carboxylate group in the target compound may enhance aqueous solubility compared to nonpolar analogs like 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine .
  • Metabolic Stability : Bromine’s electronegativity could slow oxidative metabolism, extending half-life relative to fluorine-containing derivatives .

Biological Activity

Methyl 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS: 2035422-57-0) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C8H5BrClN3O2
  • Molecular Weight : 290.5 g/mol
  • Purity : 95% .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activities. This compound has been explored for its potential to inhibit cancer cell proliferation. A study demonstrated that compounds within this class could serve as effective inhibitors of various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism of action is thought to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. In particular, studies have highlighted its ability to inhibit protein kinases, which are crucial in cellular signaling pathways related to growth and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Photophysical Properties

Additionally, this compound exhibits favorable photophysical properties, making it a candidate for optical applications. Its ability to act as a lipid droplet biomarker in cellular imaging further emphasizes its versatility in biological research .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between various electrophiles and pyrazole derivatives. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high yields .

Table of Synthetic Routes

Synthetic RouteYield (%)Conditions
Reaction with β-dicarbonyls88–96%Microwave irradiation at 180 °C
Coupling with β-enaminones80–87%Reflux in acetic acid for 3 hours

Study on Anticancer Activity

In a recent study published in MDPI, researchers evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells in vitro . The study concluded that the structural features of these derivatives contribute to their biological activity.

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